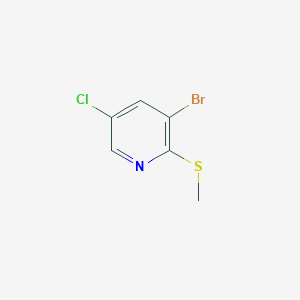

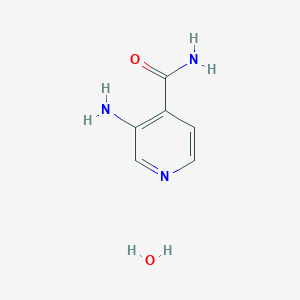

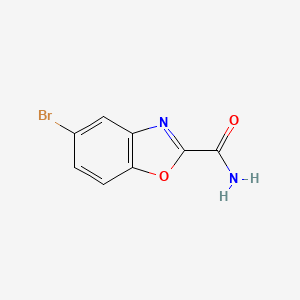

![molecular formula C5H14Cl2N2O2 B1378468 3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride CAS No. 40428-77-1](/img/structure/B1378468.png)

3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride

Descripción general

Descripción

“3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride” is an organic compound with a molecular formula of C8H16N2O4.2ClH . It is a synthetic compound that belongs to the family of amino acids. The compound is used as a reagent for the synthesis of other compounds, as a buffer, and as a chelating agent.

Synthesis Analysis

The synthesis pathway for “3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride” involves the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations to yield the final product.

Molecular Structure Analysis

The InChI code for “3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride” is 1S/C8H16N2O4.2ClH/c9-3-6-10 (4-1-7 (11)12)5-2-8 (13)14;;/h1-6,9H2, (H,11,12) (H,13,14);2*1H . The molecular weight of the compound is 277.15 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride” are not fully known. The molecular formula of the compound is C5H13ClN2O2 . The molecular weight of the compound is 168.62 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Chemistry

- Synthesis of Biologically Active Compounds : Utilized as intermediates in the synthesis of biologically active compounds, particularly in the preparation of 2-thioxo-l,3thiazan-4-ones (M. M. Orlinskii, 1996).

Molecular Structure and Polymorphism

- Study of Hydrogen Bonding and Polymorphism : Involved in the study of hydrogen bonding and polymorphism in amino alcohol salts with quinaldinate, helping to understand different hydrogen bonding and π∙∙∙π stacking interactions (Nina Podjed & B. Modec, 2022).

Polymer Modification and Medical Applications

- Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels : Used in the modification of hydrogels for increased thermal stability and potential medical applications due to promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Material Science and Organic Synthesis

- Enhancing Reactivity in Material Science : Explored for enhancing the reactivity of molecules towards benzoxazine ring formation, paving the way for a wide range of material science applications (Acerina Trejo-Machin et al., 2017).

Enzymatic and Antimicrobial Studies

- Enzymatic Preparation of Amino Acids : Investigated in the enzymatic preparation of specific amino acids, essential for synthesizing antidiabetic drugs (Yijun Chen et al., 2011).

- Antimicrobial Activity of Schiff Bases : Involved in the synthesis of Schiff bases with indole groups, showing significant antimicrobial activity (S. Radhakrishnan et al., 2020).

Spectroscopy and Analysis

- Spectroscopic Studies for Pharmaceutical Analysis : Used in spectroscopic studies for the identification of biologically active substances, demonstrating its significance in pharmaceutical analysis (Владимир Георгиевич Беликов et al., 2015).

Chiral Synthesis in Drug Development

- Chiral Synthesis of Antidepressant Drugs : Key in the asymmetric synthesis of chiral intermediates for antidepressant drugs (Y. Choi et al., 2010).

Propiedades

IUPAC Name |

3-(2-aminoethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-2-4-7-3-1-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIGUBBGDPFIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

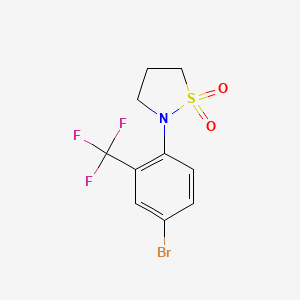

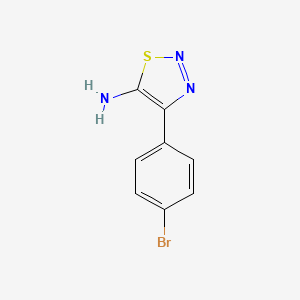

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

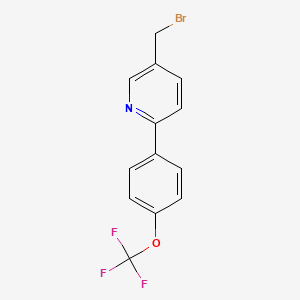

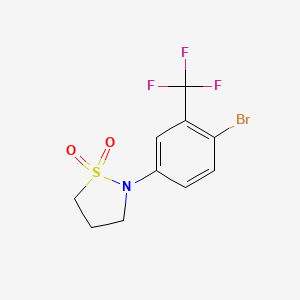

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

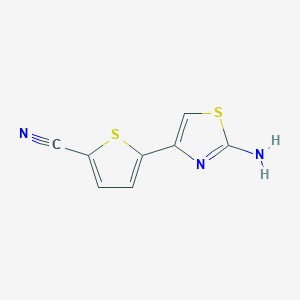

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)